molecular formula C15H16N4O4S2 B12153328 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12153328
M. Wt: 380.4 g/mol
InChI Key: JYWYPPQVSVLRCC-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring and a sulfonamide-containing tetrahydrothiophene carbamoyl group. The sulfonamide group (1,1-dioxidotetrahydrothiophen-3-yl) may enhance solubility and binding affinity, while the thiazole ring contributes to π-π interactions in target binding pockets.

Properties

Molecular Formula

C15H16N4O4S2

Molecular Weight

380.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H16N4O4S2/c20-13(19-15-16-5-6-24-15)10-2-1-3-11(8-10)17-14(21)18-12-4-7-25(22,23)9-12/h1-3,5-6,8,12H,4,7,9H2,(H,16,19,20)(H2,17,18,21)

InChI Key

JYWYPPQVSVLRCC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is often introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to its dioxide form, followed by its attachment to the benzamide core through a carbamoylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the dioxide groups, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler thiophene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may interact with various enzymes and receptors, making it a candidate for drug development. Its potential to modulate biological pathways could be harnessed for therapeutic purposes.

Medicine

In medicine, 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide could be investigated for its potential to treat diseases. Its unique structure might confer specific interactions with biological targets, leading to novel treatments.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene moiety may play a role in binding to these targets, while the thiazole ring could modulate the compound’s overall activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are evaluated below, focusing on substituent variations, bioactivity, and computational similarity scores.

Structural Analogs with Thiazole-Benzamide Backbones

Compound Name/Structure Key Substituents Biological Activity/Properties Similarity Score Reference
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide (Target) Sulfonamide (tetrahydrothiophene), carbamoyl amino linker Hypothesized kinase inhibition or GPCR modulation (based on structural analogs)
AB4 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Methylthiazole, triazole-sulfanyl Antimicrobial, kinase inhibition (inferred from structural class) 0.500
AB5 (1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea) Piperazinyl sulfonyl, urea linker Anticancer (reported for urea-thiazole derivatives) 0.487
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichloro substituents Anti-inflammatory, analgesic, antipyretic
Filapixant (3-{[(2R)-4-Methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) Morpholinyl methoxy, trifluoromethylpyrimidine Purinoreceptor antagonist
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (3a-g) Carbamothioyl, substituted benzamides Antibacterial (Gram-positive and Gram-negative), moderate to potent activity vs. standards

Key Findings

  • Sulfonamide vs. Carbamothioyl Groups : The target compound’s sulfonamide group (1,1-dioxidotetrahydrothiophen-3-yl) distinguishes it from carbamothioyl analogs (e.g., compounds 3a-g). Sulfonamides generally exhibit improved solubility and metabolic stability compared to carbamothioyl derivatives, which may enhance pharmacokinetics .
  • Thiazole Ring Modifications: Filapixant () shares the thiazole-benzamide core but incorporates a morpholinyl methoxy group and trifluoromethylpyrimidine, enabling purinoreceptor antagonism. This suggests that substituents on the benzamide ring critically influence target selectivity .
  • The dichloro analog () lacks the sulfonamide group but demonstrates anti-inflammatory effects, highlighting the thiazole ring’s role in diverse activities . N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}benzamides () exhibit antibacterial activity, suggesting the target compound could be optimized for similar applications with its sulfonamide moiety .

Biological Activity

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound incorporates a dioxidotetrahydrothiophene moiety, a thiazole ring, and a benzamide structure, which collectively contribute to its diverse biological interactions.

Chemical Structure

The molecular formula of this compound is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S with a molecular weight of approximately 417.5 g/mol. The IUPAC name is 3-{[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(thiazol-2-yl)benzamide}, indicating the presence of significant functional groups that are crucial for its biological activity.

Property Value
Molecular FormulaC20H23N3O5S
Molecular Weight417.5 g/mol
IUPAC Name3-{[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(thiazol-2-yl)benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an enzyme inhibitor or modulate receptor functions, leading to various pharmacological effects. The precise mechanisms can vary based on the biological context and specific targets involved.

Antimicrobial Properties

Studies have shown that compounds similar to 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide exhibit significant antimicrobial activities. For instance, related thiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Research into the anticancer properties of thiazole derivatives has indicated that they may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound could exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In bioassays conducted on agricultural pests such as Mythimna separate and Helicoverpa armigera, derivatives of this compound showed promising results in terms of mortality rates compared to control substances. The structure–activity relationship (SAR) analysis indicates that modifications in the substituents can enhance insecticidal efficacy.

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole-based compounds and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated that compounds with structural similarities to 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Study on Anticancer Effects

Another study investigated the effects of thiazole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells via the mitochondrial pathway. This suggests that 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide may possess similar anticancer properties.

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